2-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine
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Overview
Description
2-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine is a complex organic compound that features a piperidine ring, a bromobenzenesulfonyl group, and a fluoropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes.
Introduction of the Bromobenzenesulfonyl Group: The piperidine intermediate is then reacted with 4-bromobenzenesulfonyl chloride under basic conditions to introduce the bromobenzenesulfonyl group.
Coupling with Fluoropyrimidine: The final step involves coupling the bromobenzenesulfonyl-piperidine intermediate with 5-fluoropyrimidine using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative of the original compound.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals.
Biological Studies: The compound can be used to study the biological activity of piperidine and pyrimidine derivatives.
Chemical Biology: It can serve as a probe to investigate various biochemical pathways.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine involves its interaction with specific molecular targets. The bromobenzenesulfonyl group and the fluoropyrimidine moiety are likely to interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]oxy}pyrazine
- 1-(4-Bromobenzenesulfonyl)piperidin-4-yl]methanol
- 1-(4-Bromobenzenesulfonyl)piperidin-4-yl]oxy-5-fluoropyrimidine
Uniqueness
2-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the bromobenzenesulfonyl and fluoropyrimidine groups allows for diverse chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFN3O3S/c16-11-1-3-14(4-2-11)24(21,22)20-7-5-13(6-8-20)23-15-18-9-12(17)10-19-15/h1-4,9-10,13H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFYVCIVFWYZDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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